molecular formula C22H23N3O4 B10995873 Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate

Cat. No.: B10995873
M. Wt: 393.4 g/mol
InChI Key: OYMCLVPXWUQPFS-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a phthalazinone moiety and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl with 4-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Uniqueness

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalazinone moiety, in particular, is not commonly found in similar compounds, making it a valuable subject for further research .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H23N3O4/c1-14(2)13-25-21(27)18-7-5-4-6-17(18)19(24-25)12-20(26)23-16-10-8-15(9-11-16)22(28)29-3/h4-11,14H,12-13H2,1-3H3,(H,23,26)

InChI Key

OYMCLVPXWUQPFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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